2-[4-(4-chlorophenyl)-1H-pyrazol-3-yl]-5-[(4-nitrobenzyl)oxy]phenol
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Overview
Description
2-[4-(4-CHLOROPHENYL)-1H-PYRAZOL-3-YL]-5-[(4-NITROPHENYL)METHOXY]PHENOL is a complex organic compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-CHLOROPHENYL)-1H-PYRAZOL-3-YL]-5-[(4-NITROPHENYL)METHOXY]PHENOL typically involves the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine. This reaction is often catalyzed by vitamin B1, which acts as a green catalyst, providing favorable catalytic activity and reusability . The reaction conditions are generally mild, and the process yields high purity products.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar cyclocondensation reactions. The use of eco-friendly methodologies, such as heterogeneous catalytic systems and ligand-free systems, is preferred to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-CHLOROPHENYL)-1H-PYRAZOL-3-YL]-5-[(4-NITROPHENYL)METHOXY]PHENOL undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and halogens (e.g., chlorine). The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may produce amine derivatives. Substitution reactions can result in various substituted phenol derivatives .
Scientific Research Applications
2-[4-(4-CHLOROPHENYL)-1H-PYRAZOL-3-YL]-5-[(4-NITROPHENYL)METHOXY]PHENOL has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the development of agrochemicals, fluorescent materials, and other industrial applications
Mechanism of Action
The mechanism of action of 2-[4-(4-CHLOROPHENYL)-1H-PYRAZOL-3-YL]-5-[(4-NITROPHENYL)METHOXY]PHENOL involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives, such as:
- 2-(5-(4-chlorostyryl)-1H-pyrazol-3-yl)phenol
- 2-(5-(4-chlorostyryl)-1-(penta-1,3-dien-2-yl)-1H-pyrazol-3-yl)phenol
Uniqueness
2-[4-(4-CHLOROPHENYL)-1H-PYRAZOL-3-YL]-5-[(4-NITROPHENYL)METHOXY]PHENOL is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chlorophenyl group and a nitrophenylmethoxy group makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C22H16ClN3O4 |
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Molecular Weight |
421.8 g/mol |
IUPAC Name |
2-[4-(4-chlorophenyl)-1H-pyrazol-5-yl]-5-[(4-nitrophenyl)methoxy]phenol |
InChI |
InChI=1S/C22H16ClN3O4/c23-16-5-3-15(4-6-16)20-12-24-25-22(20)19-10-9-18(11-21(19)27)30-13-14-1-7-17(8-2-14)26(28)29/h1-12,27H,13H2,(H,24,25) |
InChI Key |
VBWJZQMDFBMJOU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1COC2=CC(=C(C=C2)C3=C(C=NN3)C4=CC=C(C=C4)Cl)O)[N+](=O)[O-] |
Origin of Product |
United States |
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